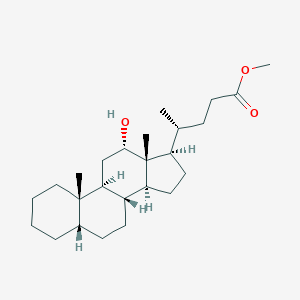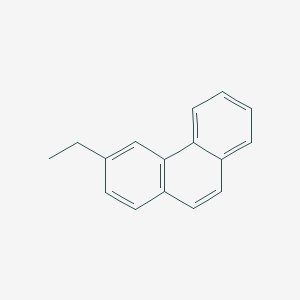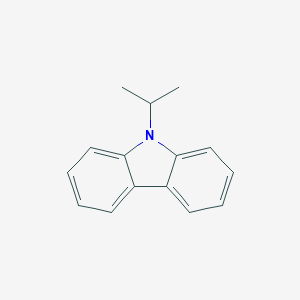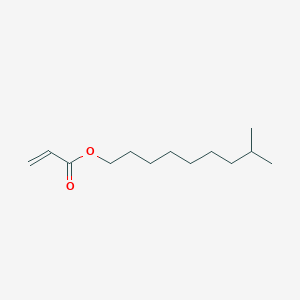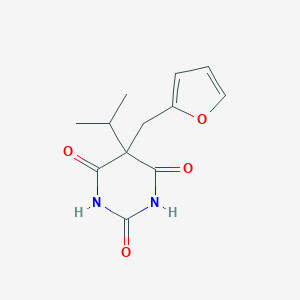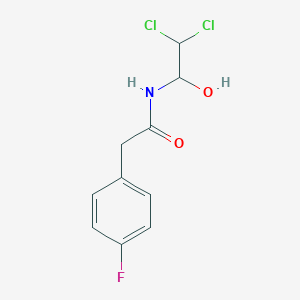
佛罗拉尔汀
描述
(10R)-3,4,16-trimethoxy-11-methyl-11-azatetracyclo[8.7.1.02,7.014,18]octadeca-1(18),2,4,6,14,16-hexaene-5,17-diol is an isoquinoline alkaloid that has been found in the plant species Colchicum speciosum . It is known for its ability to inhibit butyrylcholinesterase and acetylcholinesterase, enzymes that play a role in the breakdown of acetylcholine
科学研究应用
(10R)-3,4,16-trimethoxy-11-methyl-11-azatetracyclo[8.7.1.02,7.014,18]octadeca-1(18),2,4,6,14,16-hexaene-5,17-diol has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it serves as a valuable tool for studying enzyme inhibition and alkaloid chemistry. In biology, it is used to investigate the effects of enzyme inhibition on various biological processes. In medicine, floramultine’s ability to inhibit acetylcholinesterase makes it a potential candidate for developing treatments for neurological disorders such as Alzheimer’s disease . Additionally, its industrial applications include its use as a biochemical reagent in various assays and research studies .
作用机制
Target of Action
Floramultine, an isoquinoline alkaloid, primarily targets butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in muscle contraction, heart rate, memory, and other functions.
Mode of Action
Floramultine interacts with its targets, BChE and AChE, by inhibiting their activity . The inhibition constants (Ki) for BChE and AChE are 23.44 µM and 151.3 µM, respectively . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration and prolonging its effects.
生化分析
Biochemical Properties
Floramultine interacts with enzymes such as butyrylcholinesterase and acetylcholinesterase . These interactions are inhibitory in nature, reducing the activity of these enzymes .
Cellular Effects
Given its inhibitory effects on butyrylcholinesterase and acetylcholinesterase, it can be inferred that Floramultine may influence cell function by modulating cholinergic signaling pathways .
Molecular Mechanism
Floramultine exerts its effects at the molecular level primarily through its inhibitory interactions with butyrylcholinesterase and acetylcholinesterase . By inhibiting these enzymes, Floramultine may alter cholinergic signaling and potentially influence gene expression.
Metabolic Pathways
As an isoquinoline alkaloid, Floramultine is likely to be involved in alkaloid metabolism .
准备方法
Synthetic Routes and Reaction Conditions: (10R)-3,4,16-trimethoxy-11-methyl-11-azatetracyclo[8.7.1.02,7.014,18]octadeca-1(18),2,4,6,14,16-hexaene-5,17-diol can be synthesized through the coupling of specific precursor molecules. One method involves the treatment of Kreysigia multiflora shoots with autumnaline in vivo, leading to the biosynthesis of floramultine and its analogue kreysignines . The reaction conditions typically involve maintaining the plant tissues under controlled environmental conditions to facilitate the coupling reaction.
Industrial Production Methods: The extraction process may include solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
化学反应分析
Types of Reactions: (10R)-3,4,16-trimethoxy-11-methyl-11-azatetracyclo[87102,7014,18]octadeca-1(18),2,4,6,14,16-hexaene-5,17-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: Common reagents used in the reactions involving floramultine include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed: The major products formed from the reactions of floramultine depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of floramultine, while reduction reactions may produce reduced forms of the compound.
相似化合物的比较
(10R)-3,4,16-trimethoxy-11-methyl-11-azatetracyclo[8.7.1.02,7.014,18]octadeca-1(18),2,4,6,14,16-hexaene-5,17-diol is similar to other isoquinoline alkaloids, such as berberine and palmatine . it is unique in its specific inhibitory effects on butyrylcholinesterase and acetylcholinesterase . Unlike berberine and palmatine, which have broader biological activities, floramultine’s targeted enzyme inhibition makes it a valuable compound for studying cholinergic signaling and developing potential therapeutic agents .
List of Similar Compounds:- Berberine
- Palmatine
- Merenderine (an enantiomer of floramultine)
(10R)-3,4,16-trimethoxy-11-methyl-11-azatetracyclo[87102,7
属性
IUPAC Name |
(10R)-3,4,16-trimethoxy-11-methyl-11-azatetracyclo[8.7.1.02,7.014,18]octadeca-1(18),2,4,6,14,16-hexaene-5,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-22-8-7-12-10-15(25-2)19(24)18-16(12)13(22)6-5-11-9-14(23)20(26-3)21(27-4)17(11)18/h9-10,13,23-24H,5-8H2,1-4H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITMOIGRCVEHJP-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CCC4=CC(=C(C(=C43)OC)OC)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@H]1CCC4=CC(=C(C(=C43)OC)OC)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Floramultine and where is it found?
A1: Floramultine, also known as Bechuanine or Merenderine depending on its enantiomeric form [, , ], is a naturally occurring alkaloid. It was first isolated from the Australian plant Kreysigia multiflora [, ]. Further research identified its presence in other plants like Colchicum autumnale, C. latifolium, and C. macedonicum [].
Q2: What is unique about the chemical structure of Floramultine?
A2: Floramultine belongs to a class of compounds known as C-homoaporphines []. This structural classification is based on the presence of a characteristic seven-membered ring within its core structure.
Q3: Has the absolute configuration of Floramultine been determined?
A3: Yes, the absolute configuration of (–)-floramultine has been established through spectroscopic analysis and confirmed by synthesis [, ].
Q4: Have any other alkaloids been found alongside Floramultine?
A4: Yes, several other alkaloids have been isolated from the same plant sources as Floramultine. In Kreysigia multiflora, these include (RS)-Kreysigine and (–)-multifloramine, both also classified as C-homoaporphines, and Kreysiginone, a benzo[de]quinoline-7-spirocyclohexadienone []. In various Colchicum species, Floramultine has been found alongside other alkaloids like Colchicine and 10,11-epoxycolchicine [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


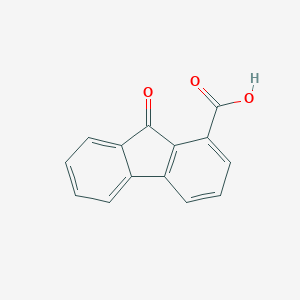
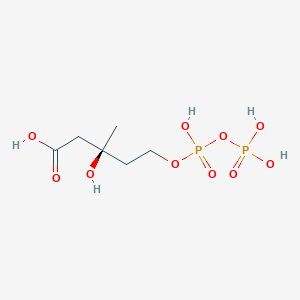
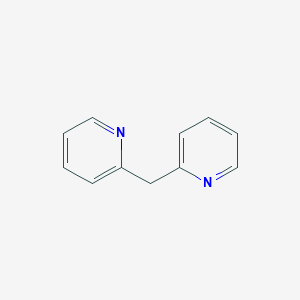
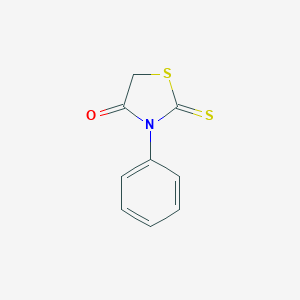
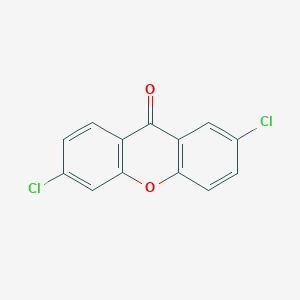
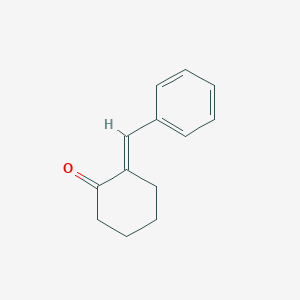
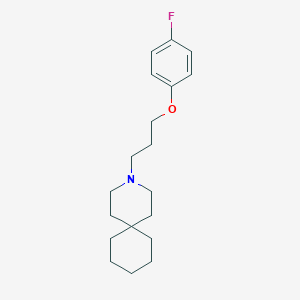
![3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B74929.png)
